

# AT13148: Exploring Synergy with Anticancer Agents - A Review of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AT13148  |           |
| Cat. No.:            | B1683962 | Get Quote |

Despite initial promise as a novel multi-AGC kinase inhibitor, publicly available preclinical data detailing the synergistic effects of **AT13148** in combination with other anticancer agents is notably absent. Development of **AT13148** was discontinued following a first-in-human Phase I clinical trial due to a narrow therapeutic index and an unfavorable pharmacokinetic profile. This guide summarizes the known mechanism of action of **AT13148**, its preclinical activity as a monotherapy, and the theoretical rationale for potential synergistic combinations, while highlighting the lack of published experimental data to support these hypotheses.

# AT13148: A Multi-Targeted Approach to Cancer Therapy

AT13148 is an oral, ATP-competitive inhibitor of multiple AGC kinases, including AKT, p70S6 kinase (p70S6K), protein kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[1] The PI3K/AKT/mTOR signaling pathway, in which AKT and p70S6K are key components, is frequently deregulated in cancer, making it a critical therapeutic target. By simultaneously inhibiting several kinases in this pathway, AT13148 was designed to offer a more potent antitumor effect and potentially overcome resistance mechanisms compared to single-target inhibitors.

Preclinical studies demonstrated that **AT13148** could block the phosphorylation of downstream targets of these kinases and induce apoptosis in various cancer cell lines.[1] In vivo, **AT13148** showed antitumor efficacy in xenograft models of breast, prostate, and uterine cancers.[1]



### **Theoretical Rationale for Synergistic Combinations**

Based on its mechanism of action, there is a strong theoretical basis for combining **AT13148** with other anticancer agents.

#### **Combination with Chemotherapy**

Many conventional chemotherapeutic agents induce DNA damage, leading to cell cycle arrest and apoptosis. Cancer cells, however, can activate survival pathways, such as the PI3K/AKT pathway, to counteract the effects of chemotherapy. By inhibiting this pro-survival signaling with **AT13148**, it is conceivable that the cytotoxic effects of chemotherapeutic drugs could be enhanced.

### **Combination with Targeted Therapies**

Resistance to targeted therapies often involves the activation of alternative signaling pathways. For instance, tumors treated with inhibitors of the MAPK pathway (e.g., MEK or BRAF inhibitors) can develop resistance through the activation of the PI3K/AKT pathway. A combination of **AT13148** with a MAPK pathway inhibitor could therefore represent a strategy to prevent or overcome such resistance. Similarly, combining **AT13148** with inhibitors of other receptor tyrosine kinases could offer a dual-pronged attack on cancer cell growth and survival.

### **Lack of Preclinical Synergy Data**

A comprehensive search of scientific literature and conference proceedings did not yield any published studies that specifically investigated the synergistic effects of **AT13148** in combination with other anticancer agents. Consequently, there is no quantitative data, such as Combination Index (CI) values or in vivo tumor growth inhibition data for combination therapies, available in the public domain. Furthermore, detailed experimental protocols for such combination studies are also unavailable.

## **Clinical Development and Discontinuation**

A first-in-human Phase I clinical trial of **AT13148** was conducted in patients with advanced solid tumors.[2] The study was terminated due to a narrow therapeutic index, with dose-limiting toxicities including hypotension, pneumonitis, elevated liver enzymes, and skin rash being observed.[3] Additionally, the pharmacokinetic profile of the drug was not favorable.[3]



Check Availability & Pricing

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the targeted signaling pathway of **AT13148** and a general workflow for assessing drug synergy, which would have been applicable to preclinical studies of **AT13148** combinations had they been conducted and published.





Click to download full resolution via product page

Caption: AT13148 inhibits multiple AGC kinases.





Click to download full resolution via product page

Caption: A typical workflow for evaluating drug synergy.

#### Conclusion

While **AT13148** showed interesting preclinical activity as a multi-AGC kinase inhibitor, its clinical development was halted. The lack of publicly available data on its synergistic activity



with other anticancer agents prevents a comprehensive comparison and evaluation of its potential in combination therapies. The information presented here is based on the limited available data for **AT13148** as a monotherapy and the general principles of combination cancer therapy. For researchers in drug development, the story of **AT13148** underscores the importance of a favorable therapeutic window and pharmacokinetic profile for the successful clinical translation of a promising preclinical candidate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-human, first-in-class phase 1 study of a novel oral multi-AGC kinase inhibitor AT13148 in patients (pts) with advanced solid tumors. - ASCO [asco.org]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [AT13148: Exploring Synergy with Anticancer Agents A Review of Available Preclinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683962#at13148-synergy-with-other-anticancer-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com